(3S,4R)-4-[[7-(trifluoromethoxy)quinolin-4-yl]amino]oxolan-3-ol

Catalog No.
S7702357
CAS No.
M.F
C14H13F3N2O3
M. Wt
314.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4R)-4-[[7-(trifluoromethoxy)quinolin-4-yl]amin...

Product Name

(3S,4R)-4-[[7-(trifluoromethoxy)quinolin-4-yl]amino]oxolan-3-ol

IUPAC Name

(3S,4R)-4-[[7-(trifluoromethoxy)quinolin-4-yl]amino]oxolan-3-ol

Molecular Formula

C14H13F3N2O3

Molecular Weight

314.26 g/mol

InChI

InChI=1S/C14H13F3N2O3/c15-14(16,17)22-8-1-2-9-10(3-4-18-11(9)5-8)19-12-6-21-7-13(12)20/h1-5,12-13,20H,6-7H2,(H,18,19)/t12-,13-/m1/s1

InChI Key

BNDKQMHDUMCLRX-CHWSQXEVSA-N

SMILES

C1C(C(CO1)O)NC2=C3C=CC(=CC3=NC=C2)OC(F)(F)F

Canonical SMILES

C1C(C(CO1)O)NC2=C3C=CC(=CC3=NC=C2)OC(F)(F)F

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NC2=C3C=CC(=CC3=NC=C2)OC(F)(F)F
(3S,4R)-4-[[7-(Trifluoromethoxy)quinolin-4-yl]amino]oxolan-3-ol, commonly known as T-705, is a potent antiviral drug. It is a novel RNA-dependent RNA polymerase (RdRp) inhibitor, which means it can help to decrease the replication of viruses. T-705 is not only effective against RNA viruses like influenza and Ebola but also beta-coronaviruses like SARS-CoV-2, the virus responsible for the COVID-19 pandemic. With its broad-spectrum activity against RNA viruses, T-705 has emerged as a promising candidate for the treatment of various viral diseases.
T-705 is a white to off-white powder with a molecular formula of C8H9F3N4O3. It has a molecular weight of 240.18 g/mol and a melting point of 235-240°C. T-705 is highly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water. It is stable in neutral and acidic conditions but unstable in alkaline conditions.
T-705 is not a natural compound, but it can be synthesized in the laboratory via a multistep process. The synthesis involves the condensation of quinoline-4-carboxylic acid with 2-amino-4-pyridinecarboxamide to form T-1105. T-1105 is then converted to T-705 by cyclization with hydrochloric acid. The final product is purified by crystallization and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FT-IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
T-705 can be analyzed using various analytical techniques. Chromatographic methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used to separate and quantify T-705 and its metabolites. Mass spectrometry (MS) can be used to identify and confirm the structure of T-705 and its metabolites. Other techniques such as NMR spectroscopy and FT-IR spectroscopy can provide information about the functional groups and molecular structure of T-705.
T-705 has potent antiviral activity against RNA viruses such as influenza, Ebola, yellow fever, and SARS-CoV-2. It works by inhibiting the RdRp enzyme, which is essential for the replication of RNA viruses. T-705 has been shown to decrease the viral load and improve the survival rate in animal models of various viral diseases. In clinical studies, T-705 has been shown to be safe and well-tolerated, with no serious adverse effects reported.
T-705 has been shown to be safe and well-tolerated in animal studies and human clinical trials. It has a low toxicity profile, with no significant adverse effects reported even at high doses. However, like any other drug, T-705 may cause some side effects in some individuals. These may include gastrointestinal disturbances, fatigue, headache, and dizziness.
T-705 has several potential applications in scientific experiments. It can be used as a research tool to study the replication and virulence of RNA viruses. It can also be used to develop new antiviral drugs and vaccines against various RNA viruses. Moreover, T-705 can be used to evaluate the efficacy of existing antiviral drugs and herbal medicines against RNA viruses.
T-705 is currently undergoing clinical trials for the treatment of COVID-19, the pandemic caused by SARS-CoV-2. Preliminary data from the clinical trials suggest that T-705 can reduce the viral load and improve the clinical outcomes in patients with COVID-19. However, further studies are needed to confirm the safety and efficacy of T-705 in the treatment of viral diseases.
T-705 has several potential implications in various fields of research and industry. In the pharmaceutical industry, T-705 can be used to develop new antiviral drugs against RNA viruses. It can also be used in the production of vaccines against RNA viruses. In the field of biotechnology, T-705 can be used as a research tool to study the replication and virulence of RNA viruses. Moreover, T-705 can be used in the development of diagnostic kits for RNA viruses.
Despite its broad-spectrum activity against RNA viruses, T-705 has some limitations. It is not effective against DNA viruses and retroviruses. Moreover, T-705 may not be effective against all strains of RNA viruses, as viruses can mutate rapidly and develop resistance to drugs. Therefore, there is a need for constant monitoring of the effectiveness of T-705 against RNA viruses.
for T-705 research include the development of more potent and selective RdRp inhibitors, the evaluation of the safety and efficacy of T-705 in the treatment of other RNA viral diseases, and the investigation of the molecular mechanism of T-705 action against RNA viruses. Moreover, studies are needed to evaluate the long-term safety and efficacy of T-705 in humans.

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

314.08782677 g/mol

Monoisotopic Mass

314.08782677 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

Explore Compound Types